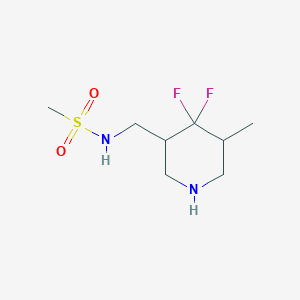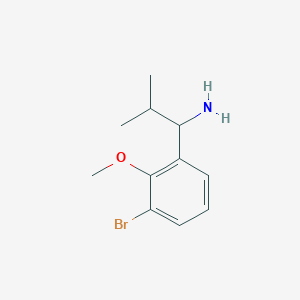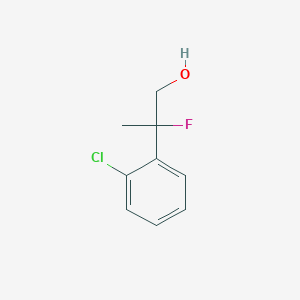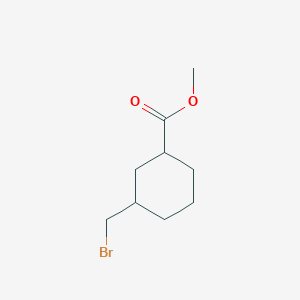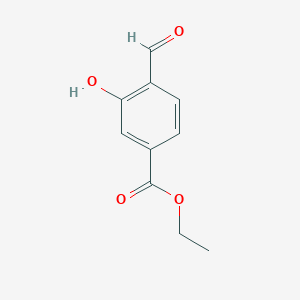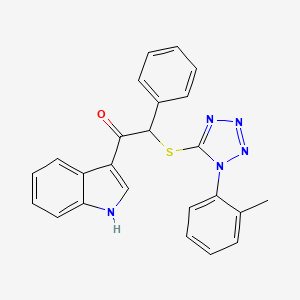
1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one is a complex organic compound that features an indole ring, a phenyl group, and a tetrazole moiety
Preparation Methods
The synthesis of 1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Tetrazole Moiety: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the indole derivative with the tetrazole compound in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or indole rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and tetrazole groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin, which also feature the indole ring, are known for their biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan, which contain the tetrazole moiety, are used as antihypertensive agents.
Phenyl Derivatives: Compounds like benzene and toluene, which contain the phenyl group, are widely used in organic synthesis.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N5OS |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylethanone |
InChI |
InChI=1S/C24H19N5OS/c1-16-9-5-8-14-21(16)29-24(26-27-28-29)31-23(17-10-3-2-4-11-17)22(30)19-15-25-20-13-7-6-12-18(19)20/h2-15,23,25H,1H3 |
InChI Key |
UMZLTGHOTFZNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12980629.png)
![tert-Butyl 5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12980637.png)

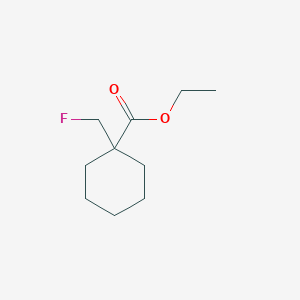
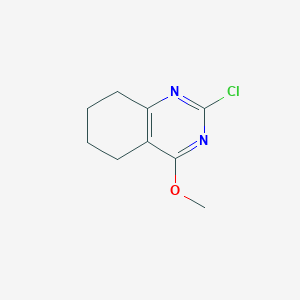
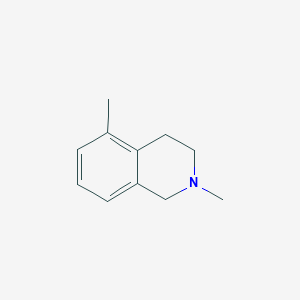
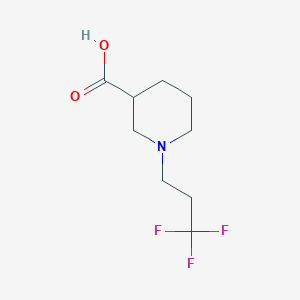
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B12980672.png)
